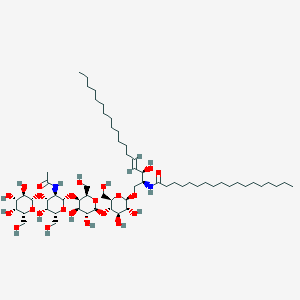
Roseoflavin
描述
R-9-(2-羟丙基)腺嘌呤: 是一种嘌呤衍生物,化学式为 C8H11N5O 。 它是一种白色或类白色结晶粉末,在水中微溶,在甲醇和二氯甲烷等有机溶剂中可溶 。 该化合物以其高热稳定性和化学稳定性而闻名,主要用于医药领域,作为潜在的药物分子或药物中间体 .
准备方法
R-9-(2-羟丙基)腺嘌呤的制备涉及多种合成路线。 一种常见的方法包括以下步骤 :
6-氯嘌呤与溴丙酮反应: 该反应生成6-氯-9-(丙酮基)-嘌呤。
不对称氢化还原: 所得的6-氯-9-(丙酮基)-嘌呤进行不对称氢化还原,生成 ®-6-氯-9-(2-羟丙基)腺嘌呤。
氨解反应: 最后一步是 ®-6-氯-9-(2-羟丙基)腺嘌呤的氨解,生成R-9-(2-羟丙基)腺嘌呤。
伯胺乙酰化: 将腺嘌呤溶解在有机溶剂中,在0-10°C下加入乙酸酐。将混合物搅拌并在80-85°C下反应6-10小时。
N-羟丙基化: 将反应混合物的pH值调节至9-10,加入碳酸丙烯酯。将混合物在120-140°C下搅拌,冷却,然后加入甲苯。分离并干燥固体产物。
脱乙酰基反应: 将固体产物加入氢氧化钠水溶液中,并在90-95°C下搅拌2-4小时。然后冷却混合物,中和,分离并干燥产物。
化学反应分析
氧化: 可以使用常用的氧化剂如过氧化氢或高锰酸钾对该化合物进行氧化。
还原: 可以使用还原剂如硼氢化钠或氢化铝锂进行还原反应。
取代: 可以在适当条件下发生亲核取代反应,其中羟基可以被其他亲核试剂取代。
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会生成相应的酮或醛,而取代反应可能会生成各种取代的嘌呤衍生物。
科学研究应用
化学: 它被用作合成各种嘌呤衍生物和核苷类似物的构建块。
生物学: 研究该化合物具有潜在的抗病毒、抗癌和免疫调节活性。
医药: 它是合成抗病毒药物如替诺福韦二吡呋酯富马酸盐的关键中间体,该药物用于治疗 HIV 和乙型肝炎感染。
工业: 该化合物用于药物制剂的开发,以及作为药物发现中的研究化学品。
作用机制
R-9-(2-羟丙基)腺嘌呤的作用机制涉及其与胸腺嘧啶激酶等分子靶标的相互作用 。这种相互作用可以抑制病毒DNA的复制,使其对某些病毒感染有效。该化合物的抗病毒活性归因于其通过掺入病毒DNA并引起链终止来干扰病毒复制过程的能力。
相似化合物的比较
R-9-(2-羟丙基)腺嘌呤可以与其他类似化合物进行比较,例如 :
阿昔洛韦: 两种化合物都用作抗病毒剂,但阿昔洛韦更常用于治疗单纯疱疹病毒感染。
更昔洛韦: 与R-9-(2-羟丙基)腺嘌呤类似,更昔洛韦用于治疗巨细胞病毒感染。
伐昔洛韦: 这种化合物是另一种用于治疗带状疱疹和单纯疱疹病毒感染的抗病毒剂。
R-9-(2-羟丙基)腺嘌呤因其特定的结构和羟丙基的存在而独一无二,这使其具有独特的化学和生物特性。
属性
IUPAC Name |
8-(dimethylamino)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O6/c1-8-4-9-11(5-10(8)22(2)3)23(6-12(25)15(27)13(26)7-24)16-14(19-9)17(28)21-18(29)20-16/h4-5,12-13,15,24-27H,6-7H2,1-3H3,(H,21,28,29)/t12-,13+,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQLDUYTWDABFK-GUTXKFCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51093-55-1 | |
| Record name | 8-Demethyl-8-(dimethylamino)riboflavin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51093-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate](/img/structure/B8055884.png)
![[(6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B8055900.png)


![D-Glucose, 2-deoxy-2-[[(methylnitrosoamino)carbonyl]amino]-](/img/structure/B8055912.png)
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;hydrate;dihydrochloride](/img/structure/B8055919.png)



![sodium;(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B8055934.png)




